molecular formula C12H22Si B14472135 (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane CAS No. 71321-11-4

(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane

Cat. No.: B14472135
CAS No.: 71321-11-4
M. Wt: 194.39 g/mol
InChI Key: XWURNSFECSCWJX-UHFFFAOYSA-N
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Description

(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a (3-cyclohexylideneprop-1-en-2-yl) group. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, organic synthesis, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane typically involves the reaction of a suitable cyclohexylidenepropene derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production methods for organosilicon compounds often involve large-scale reactions using similar synthetic routes. The key considerations include the purity of reagents, reaction temperature, and the removal of by-products to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can also serve as a protecting group for alcohols and amines.

Biology and Medicine

Industry

In the industrial sector, this compound may be used in the production of silicone-based materials, coatings, and adhesives due to its ability to form stable silicon-carbon bonds.

Mechanism of Action

The mechanism of action of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is relatively stable, allowing the compound to participate in a range of chemical reactions without breaking down easily. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.

    Cyclohexylidenepropene derivatives: Compounds with similar structural features but different substituents on the cyclohexylidenepropene group.

Uniqueness

(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a cyclohexylidenepropene group and a trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various synthetic applications.

Properties

CAS No.

71321-11-4

Molecular Formula

C12H22Si

Molecular Weight

194.39 g/mol

IUPAC Name

3-cyclohexylideneprop-1-en-2-yl(trimethyl)silane

InChI

InChI=1S/C12H22Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h10H,1,5-9H2,2-4H3

InChI Key

XWURNSFECSCWJX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)C=C1CCCCC1

Origin of Product

United States

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